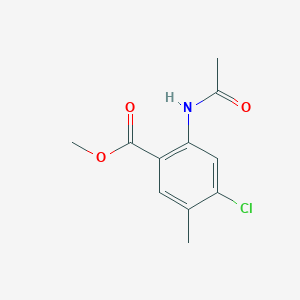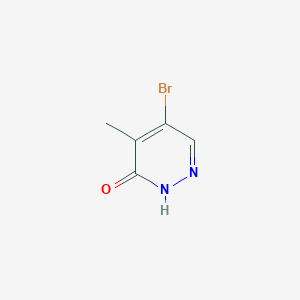
5-Bromo-4-methylpyridazin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-methylpyridazin-3-ol: is a heterocyclic compound that contains a bromine atom, a methyl group, and a hydroxyl group attached to a pyridazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methylpyridazin-3-ol typically involves the bromination of 4-methylpyridazin-3-ol. One common method is the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.
化学反应分析
Types of Reactions: 5-Bromo-4-methylpyridazin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridazine ring can be reduced to a dihydropyridazine using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, water), and catalysts (palladium, copper).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed:
Substitution Reactions: Various substituted pyridazin-3-ol derivatives.
Oxidation Reactions: 5-Bromo-4-methylpyridazin-3-one.
Reduction Reactions: 5-Bromo-4-methyl-1,2-dihydropyridazin-3-ol.
科学研究应用
Chemistry: 5-Bromo-4-methylpyridazin-3-ol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It is used in the development of new drugs targeting specific enzymes or receptors.
Medicine: this compound derivatives are investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: In the materials science industry, this compound is explored for its use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-Bromo-4-methylpyridazin-3-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of kinases or proteases, leading to the suppression of cancer cell growth or bacterial proliferation.
相似化合物的比较
4-Methylpyridazin-3-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-4-methylpyridazin-3-ol: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
5-Iodo-4-methylpyridazin-3-ol: Contains an iodine atom, which can lead to different electronic properties and reactivity compared to the bromine derivative.
Uniqueness: 5-Bromo-4-methylpyridazin-3-ol is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions
属性
分子式 |
C5H5BrN2O |
|---|---|
分子量 |
189.01 g/mol |
IUPAC 名称 |
4-bromo-5-methyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C5H5BrN2O/c1-3-4(6)2-7-8-5(3)9/h2H,1H3,(H,8,9) |
InChI 键 |
NEWRSXHKSKCNHU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NNC1=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



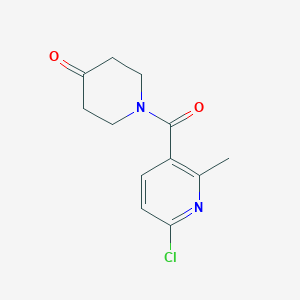
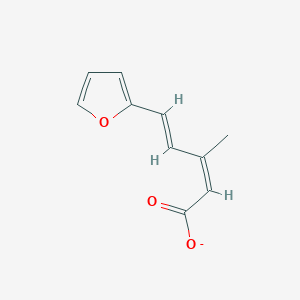

![2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B11717068.png)
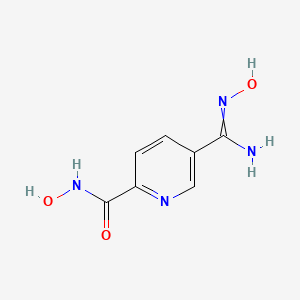
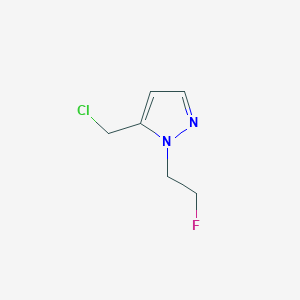
![[1,3'-Bipiperidin]-2-one hydrochloride](/img/structure/B11717089.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11717094.png)
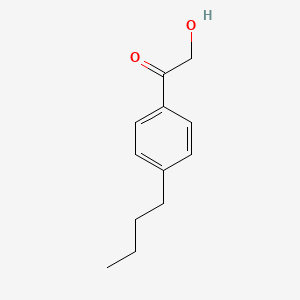
![5-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11717137.png)

